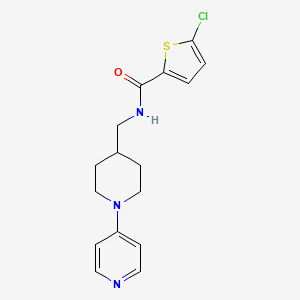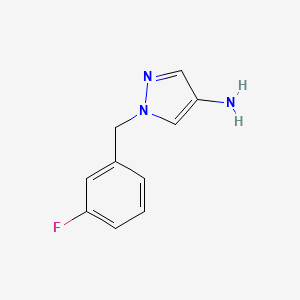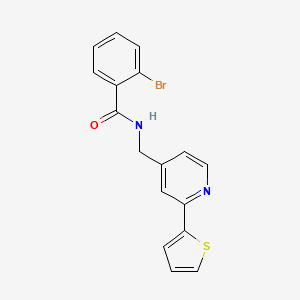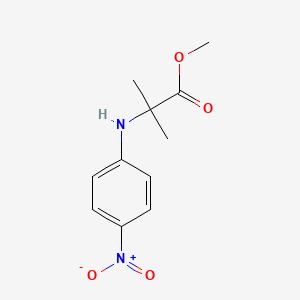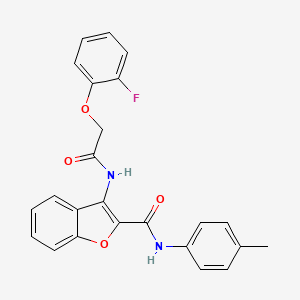![molecular formula C22H21N3O2 B2617477 6-Phenyl-2-[1-(3-phenylpropanoyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one CAS No. 2380176-76-9](/img/structure/B2617477.png)
6-Phenyl-2-[1-(3-phenylpropanoyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-2-[1-(3-phenylpropanoyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of pyridazinones This compound is characterized by its unique structure, which includes a pyridazinone core, an azetidine ring, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-[1-(3-phenylpropanoyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The pyridazinone core is then introduced through a series of reactions, including the Horner–Wadsworth–Emmons reaction and subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, such as molecular iodine, under microwave irradiation to expedite the synthesis process . The scalability of these methods is crucial for large-scale production, ensuring that the compound can be produced efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-2-[1-(3-phenylpropanoyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the phenyl groups, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Phenyl-2-[1-(3-phenylpropanoyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Phenyl-2-[1-(3-phenylpropanoyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one involves its interaction with molecular targets, such as enzymes and receptors. The azetidine ring and pyridazinone core play crucial roles in binding to these targets, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Spiro-azetidin-2-one derivatives: These compounds share the azetidine ring but differ in their overall structure and biological activity.
Pyrrolidine derivatives: Similar in their nitrogen-containing ring structure, but with different pharmacological properties.
Indol (one) derivatives: These compounds have a similar core structure but exhibit different chemical reactivity and applications.
Uniqueness
6-Phenyl-2-[1-(3-phenylpropanoyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one is unique due to its combination of the azetidine ring and pyridazinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-phenyl-2-[1-(3-phenylpropanoyl)azetidin-3-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c26-21(13-11-17-7-3-1-4-8-17)24-15-19(16-24)25-22(27)14-12-20(23-25)18-9-5-2-6-10-18/h1-10,12,14,19H,11,13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEMEVYYQJWCDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
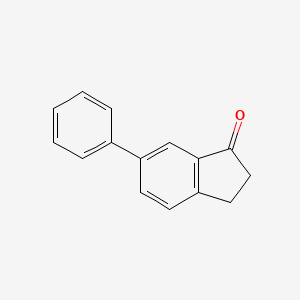
![5-cyano-4-(furan-2-yl)-2-methyl-6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(1,3-thiazol-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2617397.png)
![5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B2617398.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide](/img/structure/B2617399.png)
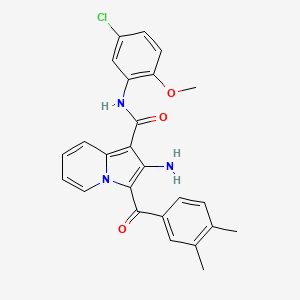

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B2617405.png)
![2-(cyanomethyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2617406.png)
